

Application Notes & Protocols: Solid-Phase Extraction of Hydroxyitraconazole from Serum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxyitraconazole

Cat. No.: B3325177

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These application notes provide a detailed protocol for the extraction of **hydroxyitraconazole**, the active metabolite of the antifungal drug itraconazole, from human serum using solid-phase extraction (SPE). This method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections. Its major metabolite, **hydroxyitraconazole**, also exhibits significant antifungal activity and is present in serum at concentrations often higher than the parent drug.[1][2] Therapeutic drug monitoring of both itraconazole and **hydroxyitraconazole** is crucial to ensure efficacy and avoid toxicity, necessitating reliable and accurate methods for their quantification in biological matrices.[3] Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering advantages over traditional liquid-liquid extraction by providing higher recovery and cleaner extracts.[4] This protocol outlines a robust SPE method for the isolation of **hydroxyitraconazole** from serum.

Experimental Protocol

This protocol is a synthesis of established methods for the solid-phase extraction of **hydroxyitraconazole** from serum.[5]

Materials and Reagents:

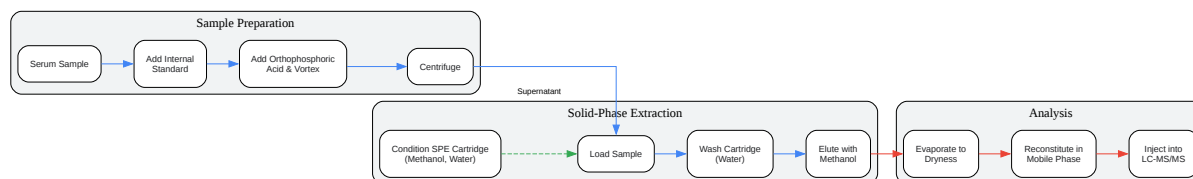
- Human serum samples
- Internal Standard (IS) working solution (e.g., itraconazole-d9 and hydroxy itraconazole-d8)
- 50% (v/v) Orthophosphoric acid in water
- Methanol (HPLC grade)
- Water (HPLC grade)
- Solid-Phase Extraction (SPE) Cartridges (Hydrophilic-Lipophilic Balance (HLB) or C8 cartridges are commonly used)[5][6]
- Nitrogen evaporator
- Vortex mixer
- Centrifuge
- Polypropylene tubes

Procedure:

- Sample Pretreatment:
 - Thaw frozen serum samples and vortex to ensure homogeneity.
 - In a polypropylene tube, aliquot 300 µL of the serum sample.
 - Add 50 µL of the internal standard working solution to the serum sample.
 - Add 50 µL of 50% orthophosphoric acid solution and vortex for 30 seconds to mix completely and precipitate proteins.
 - Centrifuge the pretreated sample to pellet the precipitated proteins.
- SPE Cartridge Conditioning:

- Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Ensure the cartridge does not go dry before sample loading.
- Sample Loading:
 - Transfer the supernatant from the pretreated sample onto the conditioned SPE cartridge.
 - Apply a constant low pressure (e.g., 15 psi) to facilitate a slow and steady flow of the sample through the cartridge.
- Washing:
 - Wash the cartridge with 1 mL of HPLC-grade water to remove any unbound interfering substances.
- Elution:
 - Elute the analytes (**hydroxyitraconazole** and internal standard) from the cartridge by passing 1 mL of methanol twice (total of 2 mL).
- Dry Down and Reconstitution:
 - Evaporate the eluent to dryness under a stream of dry nitrogen at approximately 50°C.
 - Reconstitute the dried residue with 300 µL of the mobile phase used for the analytical method (e.g., a mixture of 10 mM ammonium formate buffer (pH 4.0) and methanol).
 - Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Experimental Workflow



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- To cite this document: BenchChem. [Application Notes & Protocols: Solid-Phase Extraction of Hydroxyitraconazole from Serum]. BenchChem, [2025]. [Online PDF]. Available at:

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